

Application Note: Quantification of Montelukast in Bronchoalveolar Lavage Fluid by LC-MS/MS

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Compound of Interest

Compound Name: Montelukast(1-)

Cat. No.: B1264918

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Abstract

This application note presents a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Montelukast in bronchoalveolar lavage fluid (BALF). The protocol is adapted from established and validated methods for the quantification of Montelukast in human plasma, with special considerations for the unique matrix composition of BALF. This method is intended for researchers, scientists, and drug development professionals investigating the pulmonary disposition of Montelukast. The described sample preparation, chromatographic, and mass spectrometric conditions provide a robust framework for determining Montelukast concentrations in BALF, which is critical for pharmacokinetic and pharmacodynamic studies targeting the lungs.

Introduction

Montelukast is a leukotriene receptor antagonist widely used in the treatment of asthma and allergic rhinitis.[1][2][3] Direct measurement of Montelukast concentrations in the lungs is essential for understanding its local pharmacology and for the development of inhaled formulations. Bronchoalveolar lavage (BAL) provides a sample of the epithelial lining fluid, offering a window into the lung environment. However, the analysis of drugs in BALF presents unique challenges due to low sample volumes and protein content compared to plasma. This application note outlines a sensitive and selective LC-MS/MS method for the quantification of Montelukast in BALF.

Experimental

Materials and Reagents

- Montelukast sodium salt (Reference Standard)
- Montelukast-d6 (Internal Standard, IS)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium formate (LC-MS grade)
- Water (LC-MS grade)
- Human bronchoalveolar lavage fluid (BALF)

Standard and Quality Control Sample Preparation

Stock solutions of Montelukast and Montelukast-d6 (IS) are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are prepared by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water. Calibration standards and quality control (QC) samples are prepared by spiking appropriate amounts of the working standard solutions into blank human BALF.

Sample Preparation

Due to the lower protein concentration in BALF compared to plasma, protein precipitation is an effective and straightforward method for sample cleanup.^{[4][5]}

- To 100 μ L of BALF sample (blank, calibration standard, QC, or unknown), add 20 μ L of Montelukast-d6 internal standard working solution (e.g., 100 ng/mL).
- Add 300 μ L of ice-cold acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.

- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography

- HPLC System: A high-performance liquid chromatography system capable of delivering accurate gradients.
- Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for retaining Montelukast.
- Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A gradient elution starting with a higher percentage of mobile phase A and ramping up to a higher percentage of mobile phase B will effectively elute Montelukast and separate it from potential interferences.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.

Mass Spectrometry

- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode is typically used for Montelukast.
- Multiple Reaction Monitoring (MRM): The following MRM transitions are monitored:

- Montelukast: 586.2 → 568.2[1]
- Montelukast-d6 (IS): 592.3 → 574.2[1]
- Source Parameters: Desolvation temperature, gas flow, and capillary voltage should be optimized for maximum sensitivity.

Method Validation Parameters (Expected)

The following table summarizes the expected quantitative performance of the method, based on validated methods for Montelukast in human plasma. These parameters must be validated specifically for the BALF matrix.

Parameter	Expected Range/Value
Linearity Range	1 - 1000 ng/mL
Correlation Coefficient (r^2)	> 0.99
Lower Limit of Quantification (LLOQ)	1 ng/mL
Accuracy (% Bias)	Within $\pm 15\%$ ($\pm 20\%$ at LLOQ)
Precision (% CV)	< 15% (< 20% at LLOQ)
Recovery	> 80%
Matrix Effect	To be assessed and compensated by IS

Data Presentation

The following tables present a template for summarizing quantitative data obtained from a validation study.

Table 1: Calibration Curve Summary

Analyte	Linearity Range (ng/mL)	Correlation Coefficient (r^2)
Montelukast	1 - 1000	> 0.99

Table 2: Accuracy and Precision

QC Level	Nominal Conc. (ng/mL)	Mean Measured Conc. (ng/mL)	Accuracy (% Bias)	Intra-day Precision (% CV)	Inter-day Precision (% CV)
LLOQ	1				
LQC	3				
MQC	300				
HQC	800				

Table 3: Recovery and Matrix Effect

QC Level	Nominal Conc. (ng/mL)	Mean Recovery (%)	Matrix Factor	IS Normalized Matrix Factor
LQC	3			
HQC	800			

Experimental Workflow and Signaling Pathways



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Caption: Experimental workflow for the quantification of Montelukast in BALF.

Discussion

This application note provides a comprehensive protocol for the quantification of Montelukast in bronchoalveolar lavage fluid using LC-MS/MS. The described method, adapted from validated plasma assays, offers a starting point for researchers. Key considerations for method development and validation in BALF include:

- **Matrix Effects:** BALF composition can vary between individuals and disease states. It is crucial to evaluate matrix effects from different sources of BALF to ensure the reliability of the data. The use of a stable isotope-labeled internal standard like Montelukast-d6 is highly recommended to compensate for any matrix-induced ion suppression or enhancement.[6]
- **Stability:** The stability of Montelukast in the BALF matrix should be thoroughly investigated, including freeze-thaw stability, bench-top stability, and long-term storage stability. Montelukast is known to be sensitive to light and oxidation.[7][8]
- **Recovery:** The efficiency of the protein precipitation extraction process should be determined at different concentration levels to ensure consistent recovery across the calibration range.

Successful validation of this method will enable accurate measurement of Montelukast concentrations at its site of action in the lungs, providing valuable data for respiratory drug development.

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